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Compound of Interest

Compound Name: Aminomethanol

Cat. No.: B12090428 Get Quote

This technical support center provides researchers, scientists, and drug development

professionals with troubleshooting guides and frequently asked questions regarding the kinetic

stability of aminomethanol in the gas phase.

Frequently Asked Questions (FAQs) &
Troubleshooting
Q1: My attempts to isolate aminomethanol in aqueous solution have failed due to rapid

decomposition. Is it expected to be more stable in the gas phase?

A1: Yes, absolutely. While aminomethanol is notoriously unstable in aqueous media, readily

decomposing to methanimine and water, computational studies have consistently shown it to

be kinetically stable in the gas phase.[1][2] This stability is attributed to a significant energy

barrier for its unimolecular decomposition. In a water-rich environment, water molecules can

act as a catalyst, facilitating dehydration and obscuring its detection.[1][3] Therefore, gas-phase

experiments are crucial for studying its intrinsic properties.

Q2: What is the primary unimolecular decomposition pathway for aminomethanol in the gas

phase, and what is the activation energy?

A2: The primary unimolecular decomposition pathway for gas-phase aminomethanol is the

dehydration to form methanimine (CH₂NH) and water (H₂O).[1][2] Theoretical investigations

report a substantial activation barrier for this reaction, in the range of 230 to 234 kJ/mol.[1][2] A
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secondary, less favorable decomposition pathway is the dissociation back to formaldehyde

(H₂CO) and ammonia (NH₃), which has a calculated energy barrier of 169 kJ/mol.[1]

Q3: We are detecting unexpected reaction products in our gas-phase aminomethanol
experiment. What could be the cause?

A3: If your experiment is not conducted under high vacuum or in an inert atmosphere,

aminomethanol can react with other gas-phase species. A significant reaction pathway in

atmospheric or simulated atmospheric conditions is its oxidation by hydroxyl (•OH) radicals.

This reaction proceeds via H-atom abstraction from the –CH₂, –NH₂, or –OH groups, leading to

the formation of various radicals that can undergo further reactions with molecular oxygen. The

dominant initial product is the C-centered NH₂ĊHOH radical.[4] Ensure your experimental

setup minimizes the presence of oxidizing agents unless they are part of the intended study.

Q4: What is the expected lifetime of aminomethanol in the gas phase?

A4: Due to the high energy barrier for unimolecular decomposition, the theoretical lifetime of

isolated aminomethanol at 300 K is exceptionally long, estimated to be between 10⁷ and 10¹⁶

years.[5] However, its practical lifetime in a given environment is determined by bimolecular

reactions. For instance, in the presence of •OH radicals at a typical atmospheric concentration,

its lifetime is much shorter. The total rate constant for the reaction of aminomethanol with •OH

is estimated to be approximately 1.97 × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ at 300 K.[4] Experimentally,

in a temperature-programmed desorption study, the lifetime of gas-phase aminomethanol was

observed to be at least 6.5 ± 1.5 µs, which was sufficient for its detection via mass

spectrometry.[1]

Q5: We are struggling to generate and detect gas-phase aminomethanol. Are there any

successful reported methods?

A5: Direct synthesis in the gas phase from ammonia and formaldehyde is thermodynamically

hindered by a high energy barrier.[2][5] A successful experimental approach involves

synthesizing aminomethanol in low-temperature ices and then detecting it in the gas phase

upon sublimation.[1][3][6] One reported method involves the co-deposition of methylamine

(CH₃NH₂) and oxygen (O₂) onto a cold substrate (around 5 K), followed by irradiation with

energetic electrons to trigger the formation of aminomethanol. The product is then identified in
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the gas phase during a temperature-programmed desorption (TPD) phase using isomer-

selective photoionization reflectron time-of-flight mass spectrometry (PI-ReTOF-MS).[1][3][6][7]

Quantitative Data Summary
The following table summarizes key quantitative data regarding the kinetic stability of

aminomethanol in the gas phase from computational and experimental studies.

Parameter Value Method Reference

Decomposition

Barriers

NH₂CH₂OH →

CH₂NH + H₂O

230 - 234 kJ/mol (55

kcal/mol)

Theoretical/Computati

onal
[1][2][5]

NH₂CH₂OH → H₂CO

+ NH₃
169 kJ/mol

Theoretical/Computati

onal
[1]

Reaction with •OH

Radicals

Total Rate Constant

(k_OH) at 300 K

1.97 × 10⁻¹¹ cm³

molecule⁻¹ s⁻¹

Theoretical/Computati

onal

H-abstraction Barrier

from –CH₂ group
4.1 - 6.5 kcal/mol

Theoretical/Computati

onal

H-abstraction Barrier

from –NH₂ group
3.5 - 6.5 kcal/mol

Theoretical/Computati

onal

H-abstraction Barrier

from –OH group
7.0 - 9.3 kcal/mol

Theoretical/Computati

onal
[4]

Gas-Phase Lifetime

Unimolecular

Decomposition (300

K)

10⁷ - 10¹⁶ years Theoretical (RRKM) [5]

Experimental (TPD-

MS)
> 6.5 ± 1.5 µs Experimental [1]
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Experimental Protocols
1. Synthesis in Low-Temperature Ices and Gas-Phase Detection

This protocol is based on the methodology reported by Singh et al. (2022).[1][3][6]

Objective: To generate aminomethanol in an icy matrix and detect it in the gas phase upon

sublimation.

Apparatus: An ultra-high vacuum (UHV) chamber equipped with a cryostat (capable of

reaching ~5 K), gas deposition lines, an energetic electron source, and a photoionization

reflectron time-of-flight mass spectrometer (PI-ReTOF-MS).

Procedure:

A silver substrate mounted on the cryostat is cooled to approximately 5.0 ± 0.2 K.

A binary ice mixture, for example, methylamine (CH₃NH₂) and oxygen (O₂), is prepared by

co-depositing the gases onto the cold substrate.

The ice is then irradiated with an energetic electron beam (e.g., 5 keV) to induce chemical

reactions, including the formation of aminomethanol.

Following irradiation, the substrate is heated at a controlled rate (e.g., 1 K min⁻¹). This

process is known as temperature-programmed desorption (TPD).

Molecules sublimating from the ice enter the gas phase.

These gas-phase molecules are then ionized using a tunable vacuum ultraviolet (VUV)

light source. By setting the photon energy just above the ionization energy of

aminomethanol but below that of potential isomers, isomer-selective detection can be

achieved.

The resulting ions are analyzed by the time-of-flight mass spectrometer to confirm the

presence of aminomethanol (m/z = 47).

2. Computational Chemistry Protocol
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This outlines a general computational approach for studying the kinetics of gas-phase

aminomethanol, as described in Ali et al. (2024).[4]

Objective: To calculate the potential energy surface, reaction barriers, and rate constants for

the decomposition of aminomethanol and its reactions with other species.

Software: A quantum chemistry software package such as Gaussian 16.

Methodology:

Geometry Optimization: The geometries of reactants, transition states, intermediates, and

products are optimized using a suitable level of theory, such as the M06-2X density

functional in conjunction with a basis set like 6-311++G(3df, 3pd).

Frequency Calculations: Vibrational frequency calculations are performed at the same

level of theory to confirm that optimized structures are true minima (no imaginary

frequencies) or transition states (exactly one imaginary frequency) and to obtain zero-point

vibrational energies (ZPVE).

Single-Point Energy Refinement: To obtain more accurate energies, single-point energy

calculations are performed on the optimized geometries using a higher level of theory,

such as coupled-cluster with single, double, and perturbative triple excitations (CCSD(T)).

Rate Constant Calculation: The calculated energy barriers and vibrational frequencies are

used as input for statistical rate theory calculations (e.g., using Rice–Ramsperger–Kassel–

Marcus (RRKM) theory) to determine temperature- and pressure-dependent rate

constants.
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Caption: Unimolecular decomposition pathways of gas-phase aminomethanol.
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Ice Preparation & Irradiation (UHV)

Detection

1. Gas Co-deposition
(e.g., CH₃NH₂ + O₂)

on 5 K substrate

2. Irradiation with
Energetic Electrons
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in ice matrix

4. Temperature-Programmed
Desorption (TPD)

Heating
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(VUV Laser)
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Click to download full resolution via product page

Caption: Experimental workflow for aminomethanol generation and detection.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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